molecular formula C13H21NO2S B2812484 4-ethyl-N-pentylbenzene-1-sulfonamide CAS No. 898058-52-1

4-ethyl-N-pentylbenzene-1-sulfonamide

Cat. No.: B2812484
CAS No.: 898058-52-1
M. Wt: 255.38
InChI Key: HYFKRSGVIZWFBL-UHFFFAOYSA-N
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Description

4-ethyl-N-pentylbenzene-1-sulfonamide is an organic compound with the molecular formula C13H21NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and pentyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 4-ethyl-N-pentylbenzene-1-sulfonamide may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled to optimize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-pentylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

4-ethyl-N-pentylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-pentylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-butylbenzene-1-sulfonamide
  • 4-ethyl-N-hexylbenzene-1-sulfonamide
  • 4-methyl-N-pentylbenzene-1-sulfonamide

Uniqueness

4-ethyl-N-pentylbenzene-1-sulfonamide is unique due to its specific ethyl and pentyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

4-ethyl-N-pentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFKRSGVIZWFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898058-52-1
Record name 4-ethyl-N-pentylbenzene-1-sulfonamide
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